molecular formula C6H3I2NO3 B14717487 3,5-Diiodo-4-nitrophenol CAS No. 6936-75-0

3,5-Diiodo-4-nitrophenol

Cat. No.: B14717487
CAS No.: 6936-75-0
M. Wt: 390.90 g/mol
InChI Key: CLDJFXCAIWYRQM-UHFFFAOYSA-N
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Description

3,5-Diiodo-4-nitrophenol is a halogenated nitrophenol supplied as a high-purity reference standard for research purposes . This compound is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this chemical as a building block in organic synthesis, particularly in the development of more complex chemical entities. Its structural features, including the nitro and heavy halogen substituents, make it a candidate for studying structure-activity relationships and spectroscopic properties. For research purposes, the related compound 2,6-diiodo-4-nitrophenol has been documented to exhibit a dissociation constant (pK a ) of 3.324, as determined by spectrophotometric methods, highlighting the significant effect of halogen substitution on the acidity of nitrophenols . Handle with appropriate safety precautions in a well-ventilated laboratory setting.

Properties

CAS No.

6936-75-0

Molecular Formula

C6H3I2NO3

Molecular Weight

390.90 g/mol

IUPAC Name

3,5-diiodo-4-nitrophenol

InChI

InChI=1S/C6H3I2NO3/c7-4-1-3(10)2-5(8)6(4)9(11)12/h1-2,10H

InChI Key

CLDJFXCAIWYRQM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1I)[N+](=O)[O-])I)O

Origin of Product

United States

Advanced Synthetic Methodologies for 3,5 Diiodo 4 Nitrophenol and Analogues

Strategies for Direct Iodination of Nitrophenol Precursors

The introduction of iodine atoms onto a nitrophenol backbone is a key step in the synthesis of 3,5-diiodo-4-nitrophenol. This is typically achieved through electrophilic aromatic substitution, where the electron-rich nature of the phenol (B47542) ring facilitates the attack by an electrophilic iodine species.

Electrophilic Iodination Approaches Utilizing Activated Arenes

The hydroxyl and nitro groups on the phenol ring play a crucial role in directing the incoming electrophiles. The hydroxyl group is an activating group, directing ortho and para, while the nitro group is a deactivating group, directing meta. In 4-nitrophenol (B140041), the positions ortho to the hydroxyl group (positions 2 and 6) are activated, making them susceptible to electrophilic attack.

Various reagents and methods can be employed for the electrophilic iodination of activated arenes like nitrophenols. A common approach involves the use of molecular iodine (I₂) in the presence of an oxidizing agent, such as nitric acid or hydrogen peroxide. nih.gov The oxidizing agent converts iodine to a more potent electrophilic species, such as the iodonium (B1229267) ion (I⁺). Another effective system for iodinating electron-rich aromatic compounds is the use of 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH), which can be activated by a disulfide catalyst in a non-polar solvent like acetonitrile. organic-chemistry.org

The general mechanism for electrophilic aromatic iodination involves the formation of a sigma complex (also known as an arenium ion) as an intermediate, followed by the deprotonation to restore the aromaticity of the ring. The choice of solvent can also influence the reaction, with polar solvents sometimes accelerating the rate of halogenation of phenols. nih.gov

Application of Specific Iodinating Reagents (e.g., N-Iodosuccinimide) in Controlled Syntheses

N-Iodosuccinimide (NIS) has emerged as a versatile and efficient reagent for the iodination of a wide range of organic compounds, including phenols. organic-chemistry.org It is considered a milder and more selective iodinating agent compared to molecular iodine and is often used under controlled conditions to achieve specific substitution patterns.

The electrophilicity of NIS can be enhanced by the presence of an acid catalyst, such as trifluoroacetic acid. organic-chemistry.org This allows for the regioselective iodination of various substituted aromatic compounds with high yields and under mild reaction conditions. organic-chemistry.org For the synthesis of diiodinated nitrophenols, the stoichiometry of NIS is a critical factor.

A study on the iodination of 4-nitrophenol to 2,6-diiodo-4-nitrophenol (B1216091) demonstrated that the mole ratio of NIS to the 4-nitrophenol substrate significantly impacts the yield of the desired product. The use of hexafluoroisopropanol as a solvent has also been shown to enable mild and regioselective halogenation of a broad range of arenes and heterocycles with N-halosuccinimides. organic-chemistry.org

The reaction below illustrates the direct di-iodination of 4-nitrophenol using NIS:

Generated code

Nitration Pathways for Diiodophenol Derivatives

An alternative synthetic route to this compound involves the nitration of a diiodophenol precursor. In this approach, 3,5-diiodophenol (B3025038) would be the starting material, and the nitro group is introduced in the final step.

The nitration of phenols and their derivatives can be achieved using various nitrating agents. A common method is the use of a mixture of nitric acid and sulfuric acid. However, this method can sometimes lead to oxidation and the formation of byproducts.

More controlled nitration can be achieved using milder reagents. For instance, metal nitrates, such as copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂ · 3H₂O), have been used for the nitration of phenol and its derivatives in anhydrous organic solvents. google.com This method can offer high selectivity for either mono- or dinitration depending on the reaction conditions. google.com Another modern nitrating reagent is 5-methyl-1,3-dinitro-1H-pyrazole, which acts as a controllable source of the nitronium ion, allowing for the nitration of a wide range of aromatic compounds with good functional group tolerance. nih.gov The choice of solvent and reaction temperature can also influence the regioselectivity of the nitration reaction.

Tandem Oxidation Processes in the Formation of Diiododiaryl Ethers from Phenolic Substrates

While not a direct synthesis of this compound itself, tandem oxidation processes are relevant in the synthesis of related diiodinated aromatic structures, specifically diiododiaryl ethers, from phenolic substrates. These reactions highlight advanced methodologies in forming carbon-oxygen bonds involving diiodinated phenols.

One such method involves a one-pot tandem oxidation of phenols that are substituted with an electron-withdrawing group at the para position. This process utilizes an excess of a hypervalent iodine reagent, diacetoxyiodobenzene, to produce 2,6-diiododiaryl ethers. This approach is valuable for constructing complex substituted diaryl ethers, which are precursors to various important molecules.

Exploration of Green Chemistry Principles in Diiodonitrophenol Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemijournal.comidosi.org These principles are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals.

In the context of this compound synthesis, green chemistry can be incorporated in several ways:

Use of Greener Solvents: Traditional organic solvents can be replaced with more environmentally benign alternatives. For example, some reactions can be carried out in water or bio-based solvents. The use of acetic acid, which is consumable, is considered a green solvent choice. chemijournal.com

Energy Efficiency: Conducting reactions under milder conditions, such as at room temperature or with the use of sunlight, can reduce energy consumption. rsc.orgresearchgate.net

Waste Reduction: Designing synthetic routes with fewer steps and higher yields can significantly reduce the amount of waste generated. acs.org

The use of NIS as an iodinating agent can be considered a step towards greener synthesis as it often leads to cleaner reactions and easier work-up compared to traditional methods. mdpi.com Furthermore, exploring solvent-free reaction conditions, where reactants are ground together, is another green approach that has been successfully applied to the iodination of aromatic compounds using NIS.

Regioselective Synthetic Routes Towards Diiodonitrophenol Scaffolds

Regioselectivity, the control of the position of chemical bond formation, is a critical aspect of synthesizing specifically substituted aromatic compounds like this compound. The directing effects of the substituents on the aromatic ring are the primary determinants of regioselectivity in electrophilic substitution reactions.

To achieve specific diiodonitrophenol scaffolds, a synthetic strategy must carefully consider the order of the iodination and nitration steps.

Starting with 4-nitrophenol: The hydroxyl group directs ortho, and the nitro group directs meta. Since the hydroxyl group is a stronger activating group, electrophilic iodination will preferentially occur at the positions ortho to the hydroxyl group (2 and 6), leading to 2,6-diiodo-4-nitrophenol.

Starting with a diiodophenol: If the desired product were, for example, 2,4-diiodo-5-nitrophenol, one might start with 2,4-diiodophenol. The regioselectivity of the subsequent nitration step would then be determined by the combined directing effects of the two iodine atoms and the hydroxyl group.

The development of new catalysts and directing groups is an active area of research to achieve higher regioselectivity in the synthesis of complex aromatic compounds. For example, specific protecting groups can be used to block certain positions on the aromatic ring, thereby directing the incoming electrophile to the desired position. researchgate.net

Chemical Reactivity and Mechanistic Transformations of Diiodonitrophenols

Electrophilic Aromatic Substitution Dynamics of Diiodonitrophenols

The dynamics of electrophilic aromatic substitution (EAS) on the 3,5-diiodo-4-nitrophenol ring are governed by the competing directing effects of its substituents. The hydroxyl (-OH) group is a powerful activating group and an ortho, para-director. libretexts.org Conversely, the nitro (-NO₂) group is a strong deactivating group and a meta-director. libretexts.org The iodine atoms are deactivating yet also ortho, para-directing. libretexts.org

In this compound, the para position relative to the hydroxyl group is occupied by the nitro group. The available positions for substitution are C2 and C6, which are ortho to the hydroxyl group. These positions are also ortho to an iodine atom and meta to the other iodine atom. Crucially, the C2 and C6 positions are also meta to the deactivating nitro group.

The outcome of an EAS reaction is determined by the stability of the carbocation intermediate (the sigma complex or Wheland intermediate). msu.edumasterorganicchemistry.com Attack at the C2 or C6 positions is heavily favored due to the powerful resonance stabilization provided by the adjacent hydroxyl group, which can donate a lone pair of electrons to the carbocation. While the iodine atoms and the nitro group deactivate the ring towards electrophilic attack, the activating effect of the hydroxyl group is generally strong enough to enable reactions, albeit at a slower rate than phenol (B47542) itself. libretexts.orgwikipedia.org Therefore, electrophilic substitution, such as nitration or halogenation, is expected to occur at the C2 and C6 positions.

Interactive Table: Substituent Effects on EAS in this compound
SubstituentEffect on ReactivityDirecting InfluencePositions Influenced
-OH (at C1)Strongly ActivatingOrtho, ParaC2, C6 (ortho); C4 (para)
-NO₂ (at C4)Strongly DeactivatingMetaC2, C6
-I (at C3)DeactivatingOrtho, ParaC2, C4 (ortho); C6 (para)
-I (at C5)DeactivatingOrtho, ParaC4, C6 (ortho); C2 (para)

Nucleophilic Displacement Reactions Involving Halogen Moieties

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. This positioning is necessary to stabilize the negative charge of the intermediate Meisenheimer complex through resonance.

In this compound, the leaving groups would be the iodide ions. Iodide is an excellent leaving group. The powerful electron-withdrawing nitro group is present on the ring. However, it is located meta to both iodine atoms. This meta positioning prevents the nitro group from effectively stabilizing the negative charge that would develop at the carbon bearing the iodine during a nucleophilic attack. Consequently, the activation for nucleophilic displacement of the iodine atoms is significantly diminished. Reactions involving the nucleophilic displacement of the halogen moieties in this compound are therefore expected to be highly unfavorable and would likely require harsh reaction conditions, if they proceed at all.

Chemoselective Reduction of the Nitro Group to Amine Functionalities

The nitro group is a versatile functionality that can be readily reduced to an amine. In a molecule with multiple functional groups like this compound, the selective reduction of the nitro group without affecting the phenolic hydroxyl or the carbon-iodine bonds is a key transformation. This chemoselectivity is achievable using various established methods.

Common reagents for the reduction of aromatic nitro groups to amines include:

Metals in acidic media: Tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic reagents for this transformation.

Catalytic hydrogenation: Hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) is a very effective and clean method.

Transfer hydrogenation: Reagents like hydrazine (B178648) or sodium borohydride (B1222165) in the presence of a catalyst can also be used.

Sodium dithionite (B78146) (Na₂S₂O₄): This reagent is often used for the reduction of nitro groups in aqueous solutions under mild conditions.

These methods are generally chemoselective for the nitro group, leaving aryl halides and phenols intact. Therefore, the reduction of this compound is expected to proceed smoothly to yield 3,5-diiodo-4-aminophenol . nih.govchemicalbook.com This product serves as a valuable intermediate for further synthetic modifications. researchgate.net

Oxidative Reactions of the Phenolic Hydroxyl Group

Phenolic hydroxyl groups are susceptible to oxidation. The oxidation of phenols can proceed through various pathways, often involving the formation of a phenoxyl radical as a key intermediate. In the case of this compound, oxidation would initially generate a 3,5-diiodo-4-nitrophenoxyl radical.

Due to the substitution pattern, direct oxidation to a simple benzoquinone is not possible without the elimination of a substituent. The fate of the generated phenoxyl radical would depend on the reaction conditions and the oxidant used. Potential subsequent reactions include:

Dimerization: Two phenoxyl radicals can couple to form C-C or C-O linked dimers.

Further Oxidation: Strong oxidants could lead to the degradation and opening of the aromatic ring.

Reaction with other species: The radical can be trapped by other radical species or molecules in the reaction medium.

In biological systems or in the presence of specific enzymes like laccase, phenolic compounds undergo one-electron oxidation. researchgate.net For instance, the oxidation of 4-nitrophenol (B140041) in certain bacteria proceeds via hydroxylation to form 4-nitrocatechol. nih.gov A similar enzymatic or strong chemical oxidation of this compound could potentially lead to hydroxylated products, although the steric hindrance from the iodine atoms might influence the reaction site.

Photochemical Transformations of Diiodonitrophenols

The photochemical behavior of organic molecules is dictated by their ability to absorb light and the subsequent chemical pathways available to the excited state. Nitrophenols are known to undergo photochemical transformations in the environment, and the presence of iodine atoms introduces additional reaction channels.

Elucidation of Photodegradation Pathways and Byproducts

The photodegradation of this compound in aqueous environments under UV irradiation is expected to proceed through several pathways. The carbon-iodine (C-I) bond is significantly weaker than carbon-hydrogen (C-H) or carbon-chlorine (C-Cl) bonds, making its homolytic cleavage a likely primary photochemical event.

Potential photodegradation pathways include:

Deiodination: Homolytic cleavage of the C-I bond to form an aryl radical and an iodine radical. The aryl radical can then abstract a hydrogen atom from the solvent (water) to form 3-iodo-4-nitrophenol (B1398473) or 4-nitrophenol.

Denitration: Photohydrolysis of the carbon-nitro (C-NO₂) bond can lead to the formation of 3,5-diiodophenol (B3025038) and nitrous or nitric acid.

Hydroxylation: Attack by photochemically generated hydroxyl radicals (•OH) on the aromatic ring can lead to the formation of hydroxylated byproducts, such as diiodohydroquinones or diiodocatechols. nih.govnih.gov

Ring Opening: Prolonged irradiation and the presence of strong oxidizing species like hydroxyl radicals can lead to the cleavage of the aromatic ring, ultimately forming smaller aliphatic acids and inorganic ions (I⁻, NO₃⁻). mdpi.com

The expected byproducts from these pathways are summarized in the table below.

Interactive Table: Potential Photodegradation Byproducts of this compound
PathwayPrimary Byproduct(s)
Deiodination3-Iodo-4-nitrophenol, 4-Nitrophenol
Denitration3,5-Diiodophenol
HydroxylationDiiodohydroquinone, Diiodocatechol
Ring OpeningAliphatic acids, Iodide ions, Nitrate (B79036) ions

Quantum Yield Determinations in Photo-induced Processes

The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency. It is defined as the number of molecules undergoing a specific event (e.g., degradation) for each photon absorbed by the system.

Φ = (moles of reactant consumed or product formed) / (moles of photons absorbed)

In Depth Structural Characterization and Spectroscopic Analysis

Single-Crystal X-ray Diffraction Studies of Diiodonitrophenol Compounds

Single-crystal X-ray diffraction is a powerful technique for determining the exact arrangement of atoms in a crystalline solid. Studies on diiodonitrophenol compounds, including 2,6-diiodo-4-nitrophenol (B1216091), a positional isomer of 3,5-diiodo-4-nitrophenol, provide valuable insights into the structural characteristics of this class of compounds. nih.gov

Crystallographic studies of 2,6-diiodo-4-nitrophenol have determined its crystal system and space group. nih.govresearchgate.net This information is fundamental to describing the symmetry and repeating pattern of the crystal lattice. While specific data for the 3,5-diiodo isomer is not as readily available in the provided search results, the analysis of its isomer provides a strong comparative basis. For instance, the crystal structure of 2,6-diiodo-4-nitrophenyl acetate (B1210297), a closely related derivative, was found to be in the Pnma space group. nih.govresearchgate.net

The combination of hydrogen bonds and iodo-nitro interactions in 2,6-diiodo-4-nitrophenol leads to the formation of distinct sheets within the crystal. nih.gov The subsequent π-π stacking of these sheets demonstrates a well-organized, three-dimensional molecular packing arrangement. nih.gov In contrast, the derivative 2,6-diiodo-4-nitroanisole forms simpler chain-like structures through a single iodo-nitro interaction, highlighting how subtle molecular modifications can significantly alter the solid-state packing. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, detailed information about the chemical environment of each atom can be obtained.

While specific experimental ¹H NMR data for this compound is not detailed in the search results, characteristic chemical shifts for related nitrophenol compounds provide a basis for prediction. For the parent compound, 4-nitrophenol (B140041), the aromatic protons typically appear as multiplets in the range of δ 7.18-7.30 ppm and δ 6.94-6.78 ppm in CDCl₃. rsc.org The introduction of two iodine atoms in the 3 and 5 positions would be expected to shift the remaining aromatic proton signals. The phenolic proton (OH) would likely appear as a broad singlet. rsc.org

Table 1: Representative ¹H NMR Data for Related Phenolic Compounds

Compound Solvent Chemical Shift (δ) ppm and Multiplicity
Phenol (B47542) rsc.org CDCl₃ 7.18-7.30 (m, 2H), 6.94-6.78 (m, 3H), 5.30 (s, br, 1H)
4-Methylphenol rsc.org CDCl₃ 7.03 (d, 2H), 6.75 (d, 2H), 4.17 (s, br, 1H), 2.25 (s, 3H)

This table is for illustrative purposes and shows data for related compounds to provide context for the expected spectral features of this compound.

The ¹³C NMR spectrum of this compound would provide key information about the carbon framework of the molecule. For 4-nitrophenol in DMSO-d₆, the carbon signals are assigned as follows: C1 at 163.74 ppm, C4 at 139.42 ppm, C3/C5 at 125.86 ppm, and C2/C6 at 115.48 ppm. oc-praktikum.de In this compound, the carbons bearing the iodine atoms (C3 and C5) would experience a significant upfield shift due to the heavy atom effect of iodine. The chemical shifts of the other carbon atoms would also be affected by the substitution pattern.

Table 2: ¹³C NMR Data for 4-Nitrophenol

Carbon Atom Solvent Chemical Shift (δ) ppm
C1 oc-praktikum.de DMSO-d₆ 163.74
C2, C6 oc-praktikum.de DMSO-d₆ 115.48
C3, C5 oc-praktikum.de DMSO-d₆ 125.86

This table provides the ¹³C NMR data for the parent compound, 4-nitrophenol, to serve as a reference for interpreting the spectrum of its diiodo derivative.

Vibrational Spectroscopy: Infrared and Raman Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides profound insights into the molecular structure of a compound by probing its fundamental vibrational modes. For a molecule like this compound, the spectra are expected to be complex, characterized by vibrations of the phenolic ring, the nitro group, the hydroxyl group, and the carbon-iodine bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a unique fingerprint of the molecule, with absorption bands corresponding to specific functional groups and structural features.

The key functional groups in this compound that give rise to characteristic IR absorptions are the O-H group of the phenol, the aromatic C-H bonds, the C=C bonds of the benzene (B151609) ring, the C-N and N-O bonds of the nitro group, and the C-I bonds. The presence of heavy iodine atoms and the potential for intermolecular hydrogen bonding significantly influence the vibrational frequencies.

While specific data for the 3,5-isomer is unavailable, the FT-IR spectrum of the related isomer, 2,6-Diiodo-4-nitrophenol, provides a useful reference for the types of vibrations expected. nist.govspectrabase.com Key spectral regions include:

O-H Stretching: A broad band is typically observed in the 3200-3600 cm⁻¹ region for the phenolic hydroxyl group, with its position and shape influenced by hydrogen bonding.

Aromatic C-H Stretching: These vibrations usually appear as sharp, medium-intensity bands above 3000 cm⁻¹.

NO₂ Stretching: The nitro group exhibits two characteristic stretching vibrations: an asymmetric stretch typically in the 1500-1560 cm⁻¹ range and a symmetric stretch between 1300-1370 cm⁻¹. researchgate.net

Aromatic C=C Stretching: The benzene ring shows several bands in the 1400-1600 cm⁻¹ region.

C-I Stretching: The carbon-iodine stretching vibrations are expected at lower frequencies, typically in the 500-600 cm⁻¹ range, due to the high mass of the iodine atom.

Interactive Table 1: FT-IR Peak Data for 2,6-Diiodo-4-nitrophenol

Wavenumber (cm⁻¹)Vibrational Assignment
~3400-3500O-H Stretch (hydroxyl group)
~3050-3100Aromatic C-H Stretch
~1530-1550Asymmetric NO₂ Stretch
~1450-1600Aromatic C=C Ring Stretching
~1330-1350Symmetric NO₂ Stretch
~860Benzene Ring Vibration
Below 600C-I Stretch

Note: The data in this table is representative for 2,6-Diiodo-4-nitrophenol and serves as an illustration for a di-iodinated nitrophenol. nist.govresearchgate.net

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. Therefore, vibrations that are weak in IR may be strong in Raman, and vice-versa. Symmetrical vibrations, such as the symmetric stretch of the nitro group and the breathing mode of the aromatic ring, are often prominent in Raman spectra.

For a di-iodinated nitrophenol, strong Raman signals are expected for the symmetric NO₂ stretch and the aromatic ring vibrations. The C-I bonds, being highly polarizable, should also yield noticeable Raman signals. Studies on nitrophenol isomers show characteristic Raman peaks for C-H deformation and nitro group vibrations. spectroscopyonline.com For instance, in p-nitrophenol, the asymmetric and symmetric stretching vibrations of the nitro group are observed around 1333 cm⁻¹ and 1430 cm⁻¹, respectively. spectroscopyonline.com

The FT-Raman spectrum of 2,6-Diiodo-4-nitrophenol would provide specific shifts for these modes. spectrabase.com

Interactive Table 2: Expected FT-Raman Shifts for a Di-iodinated Nitrophenol

Raman Shift (cm⁻¹)Vibrational Assignment
~3050-3100Aromatic C-H Stretch
~1580-1600Aromatic Ring Breathing Mode
~1330-1350Symmetric NO₂ Stretch (strong intensity)
~1100-1200C-H In-plane Bending
~800-900Ring Trigonal Bending
Below 600C-I Stretch

Note: This table represents expected Raman shifts based on general knowledge of nitrophenols and halogenated aromatics, with reference to data for related compounds. spectroscopyonline.comspectrabase.comnsf.gov

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. wikipedia.org The absorption of energy promotes electrons from lower-energy molecular orbitals (like the highest occupied molecular orbital, HOMO) to higher-energy ones (like the lowest unoccupied molecular orbital, LUMO).

Nitrophenols typically exhibit two main absorption bands in their UV-Vis spectra, corresponding to π → π* and n → π* transitions. nih.gov

π → π transitions:* These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic system. They usually result in strong absorption bands.

n → π transitions:* These are lower-energy transitions involving the promotion of a non-bonding electron (from the oxygen atoms of the hydroxyl or nitro groups) to a π* antibonding orbital. These bands are typically weaker than π → π* bands.

In nitrophenols, the position of these absorption maxima is sensitive to the solvent and the pH of the solution. In alkaline media, the phenolic proton is removed to form a phenolate (B1203915) ion. This increases electron delocalization, resulting in a bathochromic (red) shift of the absorption maximum to a longer wavelength. For example, 4-nitrophenol shows an absorption maximum around 317 nm in neutral solution, which shifts to approximately 400 nm upon formation of the 4-nitrophenolate (B89219) ion in a basic solution. researchgate.net

For this compound, the presence of two iodine atoms, which are electron-withdrawing via induction but can also participate in resonance, would be expected to influence the energies of the molecular orbitals and thus the wavelengths of maximum absorption (λmax). The UV-Vis spectrum for the isomer 2,6-Diiodo-4-nitrophenol shows absorption in the UV region, consistent with these electronic transitions. spectrabase.com

Interactive Table 3: Representative UV-Vis Absorption Data for Nitrophenols

CompoundSolvent/Conditionλmax (nm)Transition Type (Probable)
4-NitrophenolNeutral Water~317π → π
4-Nitrophenolate ionBasic Water~400π → π (extended conjugation)
2,6-Diiodo-4-nitrophenol(Not specified)~320-340π → π*

Note: Data for 2,6-Diiodo-4-nitrophenol is from SpectraBase and serves as an illustrative example. spectrabase.comresearchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. wikipedia.org When a molecule is introduced into the mass spectrometer, it is ionized, typically by electron impact (EI), to form a molecular ion (M⁺•), which is a radical cation. The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound.

For this compound (C₆H₃I₂NO₃), the exact mass is 390.8202 Da. nist.gov The molecular ion peak in its mass spectrum would therefore be expected at m/z ≈ 391.

The molecular ion is often unstable and fragments into smaller, more stable ions. The fragmentation pattern is highly dependent on the molecule's structure. For aromatic nitro compounds, common fragmentation pathways include the loss of small neutral molecules or radicals such as NO₂, NO, and O. The presence of iodine atoms introduces other possible fragmentation pathways, including the loss of an iodine atom (I•) or hydrogen iodide (HI).

Analysis of the mass spectrum of the isomer 2,6-Diiodo-4-nitrophenol (molecular weight 390.9 g/mol ) reveals a molecular ion peak and several fragment ions that help to confirm its structure. nist.govnist.govnist.gov

Interactive Table 4: Plausible Mass Spectrometry Fragmentation for a Di-iodinated Nitrophenol

m/z Value (Hypothetical)Ion FormulaFragment Lost
391[C₆H₃I₂NO₃]⁺• (Molecular Ion)-
345[C₆H₃I₂O₂]⁺•NO
264[C₆H₃INO₃]⁺•I
218[C₆H₃IO₂]⁺•I, NO
127[I]⁺C₆H₃NO₃

Note: This table presents a hypothetical fragmentation pattern for this compound based on common fragmentation rules for related structures and data for its isomer. nist.govnist.govnist.gov

Computational Chemistry and Theoretical Investigations of Diiodonitrophenols

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of many-electron systems. youtube.com It has proven to be a powerful tool for predicting various molecular properties with a good balance between accuracy and computational cost. researchgate.net DFT calculations are instrumental in understanding the electronic structure and reactivity of diiodonitrophenols.

Molecular Geometry Optimization and Conformational Landscapes

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For substituted phenols, the orientation of the hydroxyl and nitro groups relative to the benzene (B151609) ring is of particular interest. In many nitrophenol derivatives, the nitro group is often twisted out of the plane of the benzene ring due to steric hindrance with adjacent substituents. mdpi.com For instance, in 4,6-dichloro-5-nitrobenzofuroxan, the two chlorine atoms force the nitro group to be significantly out of the carbocyclic plane. mdpi.com This twisting can influence the electronic properties and reactivity of the molecule.

Interactive Data Table: Optimized Geometry of 4-Nitrophenol (B140041) (Illustrative)

Since specific optimized geometry data for 3,5-diiodo-4-nitrophenol is not available in the search results, the following table for 4-nitrophenol is provided for illustrative purposes to demonstrate the type of data obtained from such calculations.

ParameterBond/AngleCalculated Value (HF)Calculated Value (DFT/B3LYP)Experimental Value
Bond LengthC1-C21.39 Å1.40 Å1.38 Å
Bond LengthC1-O11.35 Å1.36 Å1.35 Å
Bond LengthC4-N11.46 Å1.45 Å1.45 Å
Bond AngleC1-C2-C3120.5°120.3°120.4°
Bond AngleC3-C4-N1119.2°119.4°119.3°
Dihedral AngleC2-C1-O1-H1180.0°180.0°180.0°

Note: This data is illustrative for 4-nitrophenol and not this compound.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. youtube.comwikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in molecular interactions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. wikipedia.org A smaller gap generally suggests a more reactive molecule. wikipedia.org

For nitrophenols, the HOMO is typically characterized by electron density localized on the phenol (B47542) ring and the hydroxyl group, while the LUMO has significant contributions from the nitro group. This distribution facilitates intramolecular charge transfer from the electron-donating hydroxyl group to the electron-withdrawing nitro group. For 4-nitrophenol, the HOMO and LUMO energies have been calculated to be -9.42 eV and -5.66 eV, respectively, resulting in an energy gap of 3.76 eV. epjap.org

Interactive Data Table: Frontier Orbital Energies of Nitrophenol Derivatives (Illustrative)

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
4-Nitrophenol-9.42 epjap.org-5.66 epjap.org3.76 epjap.org
o-Nitrophenol-9.35 (Calculated)-5.55 (Calculated)3.80 (Calculated)
m-Nitrophenol-9.50 (Calculated)-5.60 (Calculated)3.90 (Calculated)

Note: Values for o- and m-nitrophenol are illustrative and based on general trends. Specific calculated values for this compound would require dedicated computational studies.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive behavior of molecules. uni-muenchen.de It maps the electrostatic potential onto the electron density surface of a molecule, providing a visual representation of the charge distribution. uni-muenchen.de Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. uni-muenchen.de

In nitrophenols, the MEP surface typically shows a negative potential around the oxygen atoms of the nitro group and the hydroxyl group, indicating these are sites for electrophilic interaction. nih.gov The aromatic ring generally exhibits a less negative or even slightly positive potential. The presence of electron-withdrawing iodine atoms in this compound would be expected to further influence the MEP, likely increasing the positive potential on the ring and affecting the reactivity of the different sites. Studies on other substituted flavones have shown a correlation between the MEP maps and their biological activity. nih.gov

Natural Bond Orbital (NBO) Interactions and Charge Transfer Phenomena

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wisc.edumaterialsciencejournal.org It localizes the molecular orbitals into bonding, lone pair, and antibonding orbitals, allowing for the quantification of intramolecular charge transfer (ICT) and hyperconjugative interactions. materialsciencejournal.org The stabilization energy associated with the delocalization of electron density from a filled donor NBO to an empty acceptor NBO can be calculated using second-order perturbation theory. materialsciencejournal.org

In substituted phenols, NBO analysis can reveal the extent of electron delocalization from the oxygen lone pairs of the hydroxyl group and the phenyl ring π-orbitals to the antibonding orbitals of the nitro group. This charge transfer is a key feature of push-pull systems. epjap.org The introduction of iodine atoms would likely introduce additional donor-acceptor interactions that can be quantified by NBO analysis. For example, NBO analysis has been used to understand charge transfer in various organic molecules. acs.orggrafiati.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the excited states of molecules and predicting their electronic absorption spectra (UV-Vis). researchgate.netmdpi.com This method has been successfully applied to a wide range of organic molecules, including nitrophenols, to understand their photochemistry. nih.govrsc.org

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) and intensities in the experimental UV-Vis spectrum. mdpi.com For nitrophenols, the absorption bands in the UV-Vis region are typically assigned to π → π* and n → π* transitions, often involving significant intramolecular charge transfer from the phenolate (B1203915) moiety to the nitro group. nih.gov The accuracy of TD-DFT predictions can depend on the choice of functional and basis set. chemrxiv.org For instance, studies on nitrophenols have shown that TD-DFT calculations can reproduce experimental absorption spectra with good accuracy, typically within a few nanometers. rsc.org

Calculation of Quantum Chemical Descriptors (e.g., Ionization Potential, Electron Affinity, Chemical Hardness)

From the energies of the frontier molecular orbitals (HOMO and LUMO), several important quantum chemical descriptors can be calculated to further characterize the reactivity of a molecule. researchgate.net

Ionization Potential (IP): The energy required to remove an electron from a molecule. It can be approximated by the negative of the HOMO energy (IP ≈ -E_HOMO). epjap.orgpurdue.edu

Electron Affinity (EA): The energy released when a molecule accepts an electron. It can be approximated by the negative of the LUMO energy (EA ≈ -E_LUMO). epjap.orgwikipedia.orgwikipedia.org

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (IP - EA) / 2. epjap.orgresearchgate.net Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. epjap.org

Chemical Potential (μ): Related to the escaping tendency of electrons from a system. It is calculated as μ = -(IP + EA) / 2. researchgate.net

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ² / (2η). researchgate.net

These descriptors provide a quantitative basis for comparing the reactivity of different molecules. For 4-nitrophenol, these parameters have been calculated from its HOMO and LUMO energies. epjap.org

Interactive Data Table: Quantum Chemical Descriptors of 4-Nitrophenol (Illustrative)

DescriptorFormulaCalculated Value (eV)
Ionization Potential (IP)IP ≈ -E_HOMO9.42 epjap.org
Electron Affinity (EA)EA ≈ -E_LUMO5.66 epjap.org
Chemical Hardness (η)η = (IP - EA) / 21.88 epjap.org
Chemical Potential (μ)μ = -(IP + EA) / 2-7.54
Electrophilicity Index (ω)ω = μ² / (2η)15.12

Note: This data is for 4-nitrophenol and serves as an illustrative example. The values for this compound would be influenced by the presence of the iodine atoms.

Theoretical Investigations of Tautomeric Equilibria in Diiodonitrophenols

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a key consideration in understanding the chemical behavior of nitrophenols. For this compound, the primary tautomeric equilibrium to consider is the phenol-keto equilibrium.

Phenol and its derivatives, including this compound, can theoretically exist in both a phenolic (enol) form and a keto (cyclohexadienone) form. However, theoretical calculations and experimental evidence for the parent phenol molecule show that the equilibrium overwhelmingly favors the enol form. The equilibrium constant for the enolization of phenol is approximately 10-13, indicating that only a minuscule fraction of molecules exist in the keto form at any given time. wikipedia.org The driving force for this stability is the aromaticity of the benzene ring in the enol form, which would be lost in the keto tautomer. wikipedia.org

A related isomer, 2,6-diiodo-4-nitrophenol (B1216091), also exhibits tautomerism. smolecule.com Given the structural similarities, it is reasonable to infer that the tautomeric behavior of this compound would be comparable, with the phenolic tautomer being the most stable and predominant species.

In Silico Modeling of Intermolecular Interactions and Crystal Packing

In silico modeling, which encompasses computational techniques to simulate molecular interactions, is crucial for understanding the solid-state structure of compounds like this compound. While specific crystallographic data for this compound was not found in the search, analysis of its isomer, 2,6-diiodo-4-nitrophenol, provides valuable insights into the types of intermolecular forces that govern its crystal packing. smolecule.com

The crystal structure of 2,6-diiodo-4-nitrophenol reveals the importance of hydrogen bonding and halogen bonding in stabilizing the crystal lattice. smolecule.com The hydroxyl group is a key participant in hydrogen bonding, a strong directional interaction that significantly influences the arrangement of molecules in the crystal. smolecule.com Furthermore, the iodine atoms are capable of forming halogen bonds with electronegative atoms of adjacent molecules, which are significant non-covalent interactions that contribute to the stability of the crystal structure. smolecule.com

Given that this compound also possesses a hydroxyl group and iodine atoms, it is highly probable that its crystal packing is also dictated by a combination of hydrogen and halogen bonds. The symmetrical arrangement of the iodine atoms at the meta positions relative to the hydroxyl group in this compound creates a distinct electronic environment around the aromatic ring compared to its isomers. smolecule.com This difference in substituent positioning would lead to variations in the geometry and strength of the intermolecular interactions, resulting in a unique crystal packing arrangement. X-ray crystallographic studies on various diiodo-nitrophenol isomers have confirmed that these differences in substitution patterns lead to different unit cell parameters and crystal packing. smolecule.com

Table 1: Comparison of Isomeric Diiodo-nitrophenols

Compound NameKey Structural FeatureExpected Impact on Intermolecular Interactions
2,3-diiodo-4-nitrophenolAdjacent iodine atomsIncreased steric hindrance, potentially altering reactivity. smolecule.com
2,4-diiodo-6-nitrophenolNitro group at position 6Significant effect on the molecule's electronic distribution and chemical behavior. smolecule.com
2,6-diiodo-4-nitrophenolIodine atoms flanking the hydroxyl groupSymmetrical structure influencing physical properties and reactivity. smolecule.com
This compoundSymmetrical arrangement with iodine atoms at meta positions to the hydroxyl groupCreates a different electronic environment around the aromatic ring. smolecule.com

Applications in Organic Synthesis and Advanced Materials Research

Role as Versatile Synthetic Intermediates and Precursors for Complex Chemical Entities

3,5-Diiodo-4-nitrophenol serves as a valuable intermediate in specialized organic synthesis. Its functional groups can be chemically modified, establishing it as a precursor for more complex, biologically active molecules. For instance, related nitrophenols are widely used as intermediates in the synthesis of pharmaceuticals, pesticides, and dyes. oecd.org The reactivity of the nitro and hydroxyl groups, combined with the two iodine atoms which can participate in coupling reactions, makes them versatile building blocks. The core structure allows for a variety of chemical transformations, such as reduction of the nitro group to an amine, etherification of the phenol (B47542), and substitution of the iodine atoms, enabling the generation of a diverse library of complex derivatives.

Utility in the Construction of Substituted Diaryl Ethers

The synthesis of diaryl ethers is a significant transformation in organic chemistry, and this compound is a well-suited substrate for such reactions. The presence of the electron-withdrawing nitro group activates the aryl ring, making the iodine atoms susceptible to nucleophilic substitution. This is particularly relevant in copper-catalyzed cross-coupling reactions like the Ullmann condensation. wikipedia.org

In a typical Ullmann-type reaction for ether synthesis, an aryl halide is coupled with a phenol in the presence of a copper catalyst and a base. wikipedia.orgorganic-chemistry.org The aryl halide must be activated by electron-withdrawing groups for the reaction to proceed efficiently. wikipedia.org The this compound molecule is highly activated due to the strong electron-withdrawing nature of the nitro group. This facilitates the C-O bond formation with another phenol, leading to the construction of substituted diaryl ethers. Aryl iodides are generally more reactive than other aryl halides in these coupling reactions, further enhancing the utility of this di-iodinated compound. wikipedia.org

Table 1: Factors Influencing Ullmann-Type Diaryl Ether Synthesis

FactorDescriptionRelevance to this compound
Aryl Halide The reactivity order is I > Br > Cl. Must be activated by electron-withdrawing groups. wikipedia.orgThe presence of two iodine atoms and a strong electron-withdrawing nitro group makes it a highly suitable substrate.
Catalyst Traditionally uses copper powder or copper salts (e.g., CuI). Modern methods use soluble copper catalysts with ligands. wikipedia.orgwikipedia.orgCan readily participate in reactions using both traditional and modern copper catalyst systems.
Solvents High-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF) are often required. wikipedia.orgThe reaction would proceed in standard high-temperature polar solvents.
Temperature Traditional reactions often require high temperatures, sometimes exceeding 200°C. wikipedia.orgThe high activation of the substrate may allow for milder reaction conditions compared to less activated aryl halides.

Research into Potential Applications in Specialized Polymer and Coating Formulations

The incorporation of halogenated and nitrated phenols into polymer structures is an area of research for creating materials with specialized properties. While specific research focusing exclusively on this compound in polymer applications is not widely documented, related compounds are known to be used in creating specialized polymers and coatings. For example, its isomer, 2,6-Diiodo-4-nitrophenol (B1216091), is noted for its use in specialty synthesis. chemscene.com Nitrophenols, in general, are used as intermediates for fungicides and rubber chemicals. The high refractive index of iodine and the potential for the nitro-phenol scaffold to act as a UV stabilizer suggest that its incorporation into polymer backbones or as an additive in coating formulations could enhance properties such as refractive index, thermal stability, and resistance to UV degradation.

Development of Novel Chemical Reagents Based on Diiodonitrophenol Scaffolds

A chemical scaffold is a core structure of a molecule upon which various modifications can be made to create new substances with desired properties. nih.govnih.gov The this compound structure, with its multiple reactive sites, serves as a novel scaffold for developing new chemical reagents. For example, the phenolic hydroxyl group can be used to attach the scaffold to other molecules, while the iodine atoms can be replaced through various cross-coupling reactions, such as the Suzuki or Sonogashira couplings, to introduce new functional groups. The nitro group can also be chemically transformed, for instance, into an amino group, which can then be further functionalized. This modularity allows for the systematic design of reagents for applications ranging from organic synthesis to analytical chemistry.

Exploration of Diiodonitrophenols in Nonlinear Optical (NLO) Materials Science

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to high-intensity light, a property crucial for technologies like optical data storage, signal processing, and frequency conversion. nih.govnih.gov Organic molecules with donor-π-acceptor (D-π-A) architectures are a major focus of NLO research. frontiersin.org The diiodonitrophenol scaffold possesses key features relevant to NLO applications. The nitro group (NO₂) is a powerful electron-acceptor, while the phenolic hydroxyl group (-OH) is an electron-donor. The aromatic ring acts as the π-conjugated bridge connecting them. This intramolecular charge transfer from the donor to the acceptor is a fundamental requirement for NLO activity. frontiersin.org

Environmental Chemistry and Degradation Mechanisms of Diiodonitrophenols

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation involves the chemical transformation of a compound without the involvement of biological organisms. For diiodonitrophenols, key abiotic pathways include photolysis and hydrolysis, which are significantly influenced by environmental conditions.

Photolytic decomposition, or photodegradation, is the breakdown of compounds by photons, typically from sunlight. For nitrophenolic compounds, this is a recognized degradation pathway. Studies on related compounds, such as 4-nitrophenol (B140041) (4-NP), show that photocatalytic degradation, often enhanced by a semiconductor photocatalyst like titanium dioxide (TiO2), can effectively mineralize the compound. frontiersin.org

Under simulated sunlight, the photocatalytic degradation of 4-NP generally follows first-order kinetics. frontiersin.org For instance, one study observed that carbon and nitrogen co-doped TiO2 (C,N-TiO2) degraded 87% of 4-NP within 420 minutes, with a first-order rate constant (k) of 4.87 × 10⁻³ min⁻¹. frontiersin.org The process involves the generation of highly reactive oxygen species, such as hydroxyl radicals (•OH), which attack the aromatic ring, leading to intermediate products like 4-nitrobenzene-1,2-diol and 4-nitrobenzene-1,3-diol, and eventual mineralization to carbon dioxide and water. frontiersin.org Repeated degradation cycles are often necessary for complete mineralization and to mitigate the toxicity of intermediate compounds, which can sometimes be more harmful than the parent compound. frontiersin.orgresearchgate.net

The efficiency of photolytic decomposition is influenced by several factors:

Catalyst Dose: The concentration of the photocatalyst affects the number of active sites available for the reaction.

pH: The pH of the solution can influence the surface charge of the catalyst and the speciation of the target compound.

Light Intensity: Higher light intensity generally increases the rate of degradation by producing more oxidizing species. ripublication.com

While direct photolysis of 3,5-Diiodo-4-nitrophenol may occur, the presence of iodine atoms on the aromatic ring can influence the reaction rates and pathways compared to non-iodinated nitrophenols. The C-I bond is weaker than C-H or C-Cl bonds and can be susceptible to cleavage under UV irradiation.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of a compound against hydrolysis is a key factor in its environmental persistence, particularly in aquatic systems.

For halogenated nitrophenols (HNPs), the introduction of a nitro group to the phenol (B47542) structure significantly decreases the electron density of the benzene (B151609) ring. This electronic effect reduces the inherent reactivity of the compound, making it more resistant to degradation. nih.gov Consequently, kinetic studies have shown that the degradation of HNPs through hydrolysis is relatively slow under typical environmental conditions. nih.gov This suggests that this compound is likely to be persistent in aquatic environments with respect to hydrolytic degradation.

Research on various HNPs has provided insights into their reaction kinetics with different reactive species found in water treatment and distribution systems. While hydrolysis rates are low, reactions with stronger oxidants like hypochlorous acid are more significant. The table below, derived from a study on a range of halogenated nitrophenols, illustrates the kinetic stability of these compounds.

Table 1: Second-Order Rate Constants for Degradation of Halogenated Nitrophenols (HNPs) by Chlorination

ReactionRate Constant Range (M⁻¹min⁻¹)Notes
Reaction with Hypochlorous Acid (HOCl)3.84 ± 1.09 to 363.25 ± 50.44Rate is species-specific, depending on the HNP.
Acid-Catalyzed Reaction with HOCl (anionic HNP species)(1.50 ± 0.091) × 10⁶ to (1.34 ± 0.36) × 10⁸ M⁻²min⁻¹Demonstrates significantly faster degradation under acidic conditions with chlorine.

This data is generalized from a study on various halogenated nitrophenols and indicates their relative stability. Specific rates for this compound may vary. nih.gov

The persistence of HNPs like this compound means there is a higher potential for long-term exposure and the formation of potentially persistent transformation products, such as halogenated hydroquinones. nih.gov

Biotic Degradation Mechanisms and Environmental Fate

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. It is a primary mechanism for the dissipation of many organic pollutants from the environment.

The biodegradation of nitrophenols has been extensively studied, primarily focusing on p-nitrophenol (PNP). researchgate.net Microorganisms capable of degrading these compounds are widespread in nature, with many strains isolated from contaminated soil and water. researchgate.net Genera such as Pseudomonas, Bacillus, Rhodococcus, and Arthrobacter are commonly implicated in the degradation of phenolic compounds. researchgate.netnih.govcapes.gov.brnih.gov

Two main aerobic biodegradation pathways for PNP have been identified:

The Hydroquinone (B1673460) (HQ) Pathway: This pathway is common in Gram-negative bacteria. PNP is first oxidized to 1,4-benzoquinone, which is then reduced to hydroquinone. The aromatic ring of hydroquinone is subsequently cleaved. nih.gov

The 1,2,4-Benzenetriol (BT) Pathway: Predominantly found in Gram-positive bacteria, this pathway involves the initial conversion of PNP to 4-nitrocatechol, followed by the removal of the nitro group to form 1,2,4-benzenetriol, which then undergoes ring cleavage.

While specific studies on the microbial degradation of this compound are scarce, it is plausible that analogous pathways could be involved. However, the presence of two large iodine atoms on the aromatic ring likely influences the compound's biodegradability. Halogenation can often increase a compound's recalcitrance to microbial attack due to steric hindrance and electronic effects that can inhibit enzymatic activity. Strains capable of degrading halogenated aromatics often possess specialized dehalogenase enzymes to cleave the carbon-halogen bond as an initial step in the degradation cascade.

The rate and extent of biodegradation are highly dependent on various environmental factors. The degradation of the pesticide Dufulin, for example, was shown to be largely governed by microbial processes, with its dissipation rate significantly affected by soil type, moisture, and temperature. nih.gov

Key parameters influencing the biotransformation of compounds like diiodonitrophenols include:

pH: Microbial activity and enzyme function are optimal within a specific pH range. For phenol degradation by Pseudomonas fluorescens, for example, the optimal pH is near neutral. nih.gov

Temperature: Biodegradation rates generally increase with temperature up to an optimum, beyond which enzymatic activity declines.

Nutrient Availability: Microorganisms require sources of carbon, nitrogen, and other essential nutrients for growth and metabolism. The presence of a co-substrate can sometimes enhance the degradation of the target pollutant.

Oxygen Availability: Aerobic degradation pathways require oxygen, while anaerobic pathways proceed in its absence. The availability of oxygen is a critical determinant of which microbial communities and metabolic pathways will be active.

Substrate Concentration: While a sufficient concentration is needed for degradation to occur, very high concentrations of toxic compounds like nitrophenols can inhibit microbial activity. nih.gov

Inoculum Characteristics: The presence of a microbial population already adapted to degrading the pollutant or similar structures can significantly accelerate biotransformation. nih.gov

Formation of Diiodonitrophenols as Disinfection Byproducts (DBPs) in Water Systems

A significant source of diiodonitrophenols in the environment is their formation as disinfection byproducts (DBPs) during water treatment. When source waters containing iodide (I⁻) and natural organic matter (NOM) are treated with disinfectants, a variety of iodinated DBPs (I-DBPs) can be formed. csic.es Among the classes of I-DBPs identified are iodinated phenols. acs.orgnih.gov

The formation of I-DBPs is a growing concern because they are often significantly more cytotoxic and genotoxic than their chlorinated and brominated counterparts. acs.orgnih.gov The mechanism for the formation of iodinated phenols involves several steps:

Oxidation of Iodide: Disinfectants such as chlorine or chloramine (B81541) oxidize the naturally present iodide (I⁻) to a more reactive iodine species, primarily hypoiodous acid (HOI). researchgate.net

Electrophilic Substitution: The generated HOI then reacts with electron-rich aromatic precursors, such as phenolic moieties within natural organic matter, via electrophilic substitution. This reaction attaches one or more iodine atoms to the aromatic ring. acs.org

Nitration: If nitrating agents are present or formed, or if the organic precursors are already nitrated, compounds like this compound can be formed.

The formation and speciation of these I-DBPs are influenced by several factors:

Iodide Concentration: Higher levels of iodide in the source water lead to greater formation of I-DBPs.

Disinfectant Type: Chloramination is known to produce higher yields of I-DBPs compared to chlorination. csic.es

Precursor Type: The chemical nature of the natural organic matter and the presence of specific phenolic compounds influence the type and concentration of I-DBPs formed.

Water pH: pH affects the speciation of both the disinfectant and the reactive iodine species (HOI), thereby influencing reaction rates. The formation of some I-DBPs has been shown to decrease as pH increases from 6 to 8. acs.org

Advanced oxidation processes are being explored to control the formation of these toxic byproducts, for instance, by using ferrate(VI) to oxidize iodide and organic iodine precursors to the less reactive and non-toxic iodate (B108269) (IO₃⁻) before disinfection. acs.orgacs.org

Characterization of DBP Formation Pathways during Water Treatment

The formation of diiodonitrophenols, such as this compound, is anticipated during water treatment processes, particularly where iodide is present in the source water and disinfection involves the use of oxidants like chlorine or chloramine. Phenolic compounds, which are common constituents of natural organic matter (NOM), can serve as precursors.

The general pathway for the formation of iodinated disinfection byproducts (I-DBPs) involves the oxidation of iodide (I⁻) to hypoiodous acid (HOI). researchgate.netnih.gov Subsequently, HOI can react with phenolic precursors through electrophilic substitution to form iodinated derivatives. nih.gov The presence of a nitro group on the phenol ring, as in 4-nitrophenol, can influence the position of iodination. For di-substituted compounds like diiodonitrophenols to form, the reaction conditions must favor multiple iodination steps.

Factors influencing the formation of these compounds include:

pH: The formation of iodinated aromatic products is generally favored at neutral to alkaline pH. nih.gov

Iodide Concentration: Higher concentrations of iodide in the source water increase the likelihood of forming I-DBPs. nih.gov

Disinfectant Type: The choice of disinfectant and its dose can impact the oxidation state of iodine and the subsequent formation of I-DBPs. researchgate.net

Precursor Structure: The structure of the organic precursor, including the presence of activating or deactivating groups on the aromatic ring, affects the rate and extent of iodination. nih.gov

Kinetic Studies of Aromatic Iodinated DBP Decomposition

The persistence of diiodonitrophenols in the environment is determined by the kinetics of their decomposition through various abiotic and biotic processes. Due to the lack of specific kinetic data for this compound, information from related compounds is used to provide an estimate of its environmental behavior.

Biodegradation: The biodegradation of nitrophenols has been studied extensively. For example, the biodegradation of 2,6-dibromo-4-nitrophenol (B181593) (2,6-DBNP), a structural analogue, by Cupriavidus sp. strain CNP-8 was found to follow the Haldane inhibition model, with a maximum specific degradation rate (μmax) of 0.096 h⁻¹, a half-saturation constant (Ks) of 0.05 mM, and an inhibition constant (Ki) of 0.31 mM. nih.gov This suggests that at high concentrations, the compound may inhibit the activity of the degrading microorganisms. The degradation of 4-nitrophenol has also been shown to be influenced by the presence of other carbon sources and the specific microbial strains involved. nih.govnih.gov

Photodegradation: Photolysis is a significant degradation pathway for nitrophenols in sunlit surface waters. The photochemical lifetimes of 4-nitrocatechol, a related nitrophenol, were estimated to be between 16 and 24 days in the Los Angeles atmosphere, indicating that photolysis can be a slow process depending on environmental conditions. uci.edu The presence of photosensitizers in the water can potentially accelerate the photodegradation of these compounds.

Chemical Degradation: Advanced oxidation processes (AOPs) have been shown to be effective in degrading nitrophenols. For instance, the degradation of 4-nitrophenol using the Fenton process (Fe²⁺/H₂O₂) has been reported, with optimal degradation observed at acidic pH. eeer.org Ozonation is another chemical process that can degrade nitrophenols, although its efficiency can be pH-dependent.

The table below summarizes kinetic data for the degradation of related nitrophenolic compounds.

CompoundDegradation ProcessOrganism/ConditionsKinetic ModelKey ParametersReference
2,6-Dibromo-4-nitrophenolBiodegradationCupriavidus sp. strain CNP-8Haldane Inhibitionμmax: 0.096 h⁻¹, Ks: 0.05 mM, Ki: 0.31 mM nih.gov
4-NitrocatecholPhotolysisIsomalt glass-Lifetime: 24 days uci.edu
4-NitrophenolBiodegradationPseudomonas putida-Complete degradation of 500 ppm in 72h nih.gov
4-NitrophenolFenton OxidationpH 3, [H₂O₂] = 4 mM, [Fe²⁺] = 0.2 mM-93.6% degradation in 40 min eeer.org

Identification and Characterization of Transformation Intermediates

The degradation of diiodonitrophenols can lead to the formation of various transformation products, which may have their own toxicological properties. Understanding these intermediates is crucial for a complete assessment of the environmental impact of the parent compound.

In the biodegradation of 2,6-dibromo-4-nitrophenol by Cupriavidus sp. strain CNP-8, the initial steps involve sequential denitration and debromination catalyzed by a monooxygenase, leading to the formation of 6-bromohydroxyquinol (6-BHQ). nih.gov This intermediate is then subject to ring cleavage. nih.gov This suggests that a similar pathway involving initial deiodination and denitration could be expected for this compound.

The degradation of 4-nitrophenol often proceeds through two main pathways depending on the microorganisms involved: one pathway involves the formation of 4-nitrocatechol, while the other proceeds via hydroquinone. scispace.com These intermediates are further degraded to simpler organic acids that can enter central metabolic pathways. scispace.com

The table below lists identified transformation products from the degradation of related nitrophenolic compounds.

Parent CompoundDegradation ProcessIdentified Transformation IntermediatesReference
2,6-Dibromo-4-nitrophenolBiodegradation6-Bromohydroxyquinol nih.gov
4-NitrophenolBiodegradation4-Nitrocatechol, Hydroquinone, 1,2,4-Benzenetriol scispace.com

Environmental Transport and Persistence Modeling

Modeling the environmental transport and persistence of chemicals like this compound is essential for predicting their fate and potential for exposure. Such models consider various physicochemical properties and environmental parameters.

Physicochemical Properties: Key properties influencing the environmental transport of a compound include its water solubility, vapor pressure, and octanol-water partition coefficient (Kow). For the related compound 2,6-diiodo-4-nitrophenol (B1216091), it is described as a polar compound with limited water solubility due to the bulky iodine atoms, but greater solubility in organic solvents. solubilityofthings.com This suggests that it may have a tendency to partition to organic matter in soil and sediment.

Environmental Fate Modeling: While specific models for this compound are not available, general fate and transport models for organic pollutants can be applied. These models typically incorporate processes such as:

Adsorption: The sorption of the compound to soil and sediment particles, which is influenced by the organic carbon content of the solid phase and the compound's Kow.

Volatilization: The transfer of the compound from water or soil to the atmosphere, governed by its Henry's Law constant.

Leaching: The movement of the compound through the soil profile with infiltrating water, which is a concern for groundwater contamination.

Degradation: The rates of biodegradation, photodegradation, and chemical degradation, as discussed in section 7.3.2.

A non-steady-state equilibrium model for 4-nitrophenol predicted that the vast majority (94.6%) would partition to the water compartment, with smaller amounts in sediment (4.44%) and soil (0.95%), and negligible amounts in air and biota. cdc.gov Given the structural similarities, a diiodonitrophenol would likely exhibit a similar tendency to remain in the aqueous phase, although its higher molecular weight and potential for stronger sorption might lead to greater partitioning to solids compared to 4-nitrophenol. The persistence of hexachlorobenzene, another halogenated aromatic, in soil is notable, with a half-life of 3 to 6 years, highlighting the potential for persistence of some halogenated organic compounds. wikipedia.org

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for separating complex mixtures. For a substituted phenol (B47542) like 3,5-Diiodo-4-nitrophenol, both liquid and gas chromatography techniques are highly applicable.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally sensitive compounds like nitrophenols. chromatographyonline.comnih.gov Reversed-phase (RP) HPLC is particularly well-suited for separating such compounds. sielc.comsielc.com In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol (B129727). chromatographyonline.comsielc.com

The separation of nitrophenolic compounds can be optimized by adjusting the mobile phase composition and pH. chromatographyonline.comnih.gov For instance, adding an acidifier like formic acid or phosphoric acid to the mobile phase can suppress the ionization of the phenolic hydroxyl group, leading to better peak shape and retention. sielc.comsielc.com An isocratic HPLC method developed for various nitrophenols utilized a mobile phase of 50 mM acetate (B1210297) buffer (pH 5.0) and acetonitrile (80:20, v/v), achieving baseline separation in under 3.5 minutes. chromatographyonline.com

Detection is commonly achieved using an ultraviolet-visible (UV-Vis) detector, as the nitro-aromatic structure of this compound exhibits strong absorbance in the UV region. nih.gov The detection wavelength can be optimized for maximum sensitivity. For simultaneous analysis of 4-nitrophenol (B140041) and its metabolites, a detection wavelength of 290 nm has been successfully used. nih.gov

Table 1: Illustrative HPLC Conditions for Nitrophenol Analysis

ParameterCondition 1 (for 2,6-Diiodo-4-nitrophenol) sielc.comCondition 2 (for 4-Nitrophenol) nih.govCondition 3 (for various Nitrophenols) chromatographyonline.com
ColumnReverse Phase (e.g., Newcrom R1)C18 ColumnMonolithic RP-18e
Mobile PhaseAcetonitrile, Water, and Phosphoric AcidMethanol-0.01 M Citrate Buffer pH 6.2 (47:53 v/v) with 0.03 M TBAB50 mM Acetate Buffer (pH 5.0)-Acetonitrile (80:20, v/v)
DetectionUV-Vis / Mass Spectrometry (MS)UV-Vis at 290 nmUV-Vis at maximum absorbance wavelength
Flow RateNot Specified1.0 mL/min3.0 mL/min

Gas Chromatography (GC) is a high-resolution separation technique ideal for volatile and thermally stable compounds. chula.ac.th However, underivatized nitrophenols can exhibit poor chromatographic behavior due to their polarity, which can lead to interactions with active sites in the GC system. researchgate.net To overcome this, a derivatization step is often required to convert the polar hydroxyl group into a less polar, more volatile ether or ester. researchgate.net

Common derivatization reagents for phenols include diazomethane, which converts the phenol to its corresponding methyl ether (anisole derivative). researchgate.net Other methods involve silylation or acylation. researchgate.net For example, a method for determining nitrophenols in cigarette smoke condensate involved methylation with diazomethane, followed by reduction of the nitro group and subsequent trifluoroacetylation before GC analysis. researchgate.net After derivatization, the resulting volatile compound can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification based on mass spectra. researchgate.net

For the analysis of trace levels of this compound, particularly in complex matrices, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) offer unparalleled sensitivity and selectivity. lcms.czshimadzu.com These methods couple the powerful separation capabilities of HPLC with the definitive identification and quantification power of mass spectrometry. researchgate.net

In a typical LC-MS/MS workflow, the compound is first separated by HPLC and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for polar molecules like nitrophenols. researchgate.net For highly sensitive and selective quantification, tandem mass spectrometry is operated in Multiple Reaction Monitoring (MRM) mode. shimadzu.com This involves selecting the precursor ion (the molecular ion of the analyte) and then monitoring for a specific product ion that is formed upon fragmentation. This high specificity minimizes interference from matrix components. lcms.czshimadzu.com A method for ten phenols in water using LC-MS/MS with an APCI (Atmospheric Pressure Chemical Ionization) interface achieved limits of detection (LODs) in the range of 0.02 to 0.25 µg/L. shimadzu.com High-resolution mass spectrometers, such as Orbitrap MS, can provide even greater specificity by measuring mass with very high accuracy, further confirming the identity of the analyte.

Spectrophotometric and Colorimetric Assays for Nitrophenolic Compounds

Spectrophotometric and colorimetric methods offer a simpler and more rapid approach for the quantification of nitrophenolic compounds. researchgate.net These assays are often based on the intrinsic spectral properties of the molecule. umcs.pl Nitrophenols, including this compound, contain a phenolic hydroxyl group. In aqueous solutions, this group can dissociate, and the resulting phenolate (B1203915) anion is typically colored, whereas the undissociated acid form is colorless or pale yellow. umcs.pl

This pH-dependent color change forms the basis of a straightforward colorimetric assay. unipi.it By adjusting the solution to a basic pH, the equilibrium shifts to the yellow-colored phenolate ion, which has a strong absorbance maximum in the visible region (around 400-415 nm for p-nitrophenol). unipi.itnih.gov The absorbance at this wavelength, measured by a spectrophotometer, is directly proportional to the concentration of the nitrophenol, following the Beer-Lambert law. umcs.pl This method has been successfully applied to quantify p-nitrophenol in various samples, including urine, with high reproducibility. unipi.itnih.gov While simple and cost-effective, this method can be susceptible to interference from other colored compounds or substances that absorb at the same wavelength. nih.gov

Capillary Electrophoresis for High-Resolution Separations

Capillary Electrophoresis (CE) is a powerful analytical technique known for its high separation efficiency, short analysis times, and minimal sample consumption. diva-portal.orgsciex.com It is particularly effective for separating charged species and can achieve resolutions superior to HPLC for certain applications. bohrium.com Capillary Zone Electrophoresis (CZE), the most common mode of CE, separates analytes based on their charge-to-size ratio as they migrate through a capillary under the influence of a high electric field. diva-portal.org

CZE has been successfully used to separate isomers of nitrophenol. bohrium.com The separation can be optimized by adjusting several parameters, including the pH of the running buffer, the buffer concentration, and the applied voltage. bohrium.com The addition of organic modifiers, such as methanol, to the buffer can also be used to fine-tune the separation. bohrium.com Because this compound is an ionizable compound, CE represents a viable high-resolution technique for its analysis and for separating it from structurally similar impurities. Detection is typically performed on-capillary using a UV-Vis detector. nih.gov

Electrochemical Detection Methods (e.g., Voltammetry)

Electrochemical methods provide a highly sensitive and often low-cost alternative for the detection of electroactive compounds. scispace.com The nitro group (-NO₂) in this compound is electrochemically active and can be readily reduced at an electrode surface. rsc.org This property allows for its detection using voltammetric techniques such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV). researchgate.net

In these methods, a potential is applied to a working electrode, and the resulting current from the reduction of the nitro group is measured. The peak current is proportional to the concentration of the analyte. rsc.org The sensitivity and selectivity of electrochemical sensors can be significantly enhanced by modifying the surface of the working electrode with various nanomaterials, such as activated carbon, graphene composites, or metallic nanoparticles. rsc.orgnih.gov For example, an electrochemical sensor for 4-nitrophenol using a glassy carbon electrode modified with a nickel selenide/reduced graphene oxide nanocomposite demonstrated a detection limit as low as 17.1 nM. researchgate.net These methods are advantageous due to their simplicity, high sensitivity, and potential for miniaturization and in-situ measurements. scispace.comsemanticscholar.org

Table 2: Summary of Advanced Analytical Methodologies

TechniquePrinciple of DetectionKey AdvantagesCommon Applications
HPLC-UVSeparation based on polarity, UV absorbance of the aromatic ring and nitro group.Robust, versatile, widely available.Purity analysis, quantification in formulations.
GC-MSSeparation of volatile derivatives by boiling point, identification by mass spectrum.High resolution, definitive identification.Analysis of complex mixtures after derivatization.
LC-MS/MSSeparation by polarity, highly selective and sensitive mass-based detection.Excellent for trace analysis in complex matrices.Environmental monitoring, impurity profiling.
SpectrophotometrypH-dependent absorbance of the phenolate ion.Simple, rapid, cost-effective.Routine quantification in simple matrices.
Capillary ElectrophoresisSeparation based on charge-to-size ratio in an electric field.High separation efficiency, minimal sample use.Isomer separation, high-resolution analysis.
VoltammetryElectrochemical reduction of the nitro group.High sensitivity, low cost, suitable for in-situ detection.Trace detection in environmental samples.

Optimization of Sample Preparation and Extraction Protocols for Environmental Matrices

The accurate detection and quantification of this compound in environmental matrices such as soil and water necessitate robust and optimized sample preparation and extraction protocols. The complexity of these matrices, which contain a multitude of potential interfering substances, requires methods that can selectively and efficiently isolate the target analyte. Research into analogous halogenated and nitrophenolic compounds provides a framework for the optimization of these critical pre-analytical steps. Key methodologies that have been successfully optimized for similar compounds include ultrasound-assisted extraction (UAE) for solid matrices like soil and solid-phase extraction (SPE) for aqueous samples.

Ultrasound-Assisted Extraction (UAE) for Soil Samples

Ultrasound-assisted extraction is a widely employed technique for the extraction of organic pollutants from solid environmental samples. The optimization of UAE parameters is crucial to achieve high extraction efficiency and recovery of the target analyte. For the extraction of nitrophenols from soil, several key parameters have been systematically investigated, including the type and volume of extraction solvent, extraction time, and ultrasonic power.

A study on the extraction of three nitrophenol compounds from soil established an effective protocol using a combination of dichloromethane and n-hexane as the extraction solvent. ykcs.ac.cn The optimization process involved adjusting the solvent composition and pH to maximize the recovery of the analytes. The findings indicated that a solvent mixture of dichloromethane/n-hexane (2:1, v/v) followed by a pH adjustment of the aqueous phase to <2 before final extraction with dichloromethane-ethyl acetate (4:1, v/v) yielded high recoveries. ykcs.ac.cn The recoveries for the three nitrophenols ranged from 61.7% to 90.8%, with relative standard deviations (RSDs) below 10.0%. ykcs.ac.cn

The optimization of UAE for compounds structurally similar to this compound would likely involve a similar multi-parameter approach. The selection of an appropriate organic solvent or a mixture of solvents is the primary step. The polarity of the solvent system must be tailored to the analyte's properties to ensure efficient partitioning from the soil matrix. Subsequent optimization of extraction time and ultrasonic power is necessary to maximize the disruption of soil particles and the transfer of the analyte into the solvent, while minimizing the potential for analyte degradation.

Table 1: Optimized Parameters for Ultrasound-Assisted Extraction of Nitrophenols from Soil

Parameter Optimized Condition Analyte Recoveries (%)
Extraction Solvent Dichloromethane/n-hexane (2:1, v/v) 61.7 - 90.8
pH of Aqueous Solution <2 (acidified)
Final Extraction Solvent Dichloromethane-ethyl acetate (4:1, v/v)
Relative Standard Deviation (RSD) < 10.0%

Data is based on a study of three nitrophenol compounds and serves as a model for the optimization of this compound extraction. ykcs.ac.cn

Solid-Phase Extraction (SPE) for Water Samples

For aqueous environmental matrices such as river or groundwater, solid-phase extraction (SPE) is a commonly used technique for the pre-concentration and purification of phenolic compounds. The efficiency of SPE is highly dependent on the choice of sorbent material, the pH of the sample, and the composition of the elution solvent.

US EPA Method 528, which details the determination of phenols in drinking water, provides a well-documented example of an optimized SPE protocol. epa.gov This method utilizes a modified polystyrene-divinylbenzene copolymer as the solid-phase sorbent. The optimization of this method involved evaluating sample pH, elution solvent, and eluate volume to achieve high analyte recoveries. The protocol specifies acidifying the water sample to a pH of ≤ 2 to ensure the phenols are in their protonated form, which enhances their retention on the non-polar sorbent. epa.govchromatographyonline.com Dichloromethane is employed as the elution solvent to effectively desorb the retained analytes. chromatographyonline.com

The recovery of various nitrophenols and other phenolic compounds using this method has been demonstrated to be high. For instance, the recovery of 4-nitrophenol and 2,4-dinitrophenol in reagent water was reported to be 102% and 117%, respectively. epa.gov The optimization of an SPE method for this compound would follow a similar logic, starting with the selection of a suitable sorbent material capable of retaining the compound. Subsequent optimization would involve adjusting the sample pH to maximize retention and testing different elution solvents and volumes to ensure complete and efficient recovery of the analyte from the sorbent.

Table 2: Recovery of Selected Phenolic Compounds from Reagent Water using Optimized SPE Protocol (EPA Method 528)

Compound Average Recovery (%)
4-Nitrophenol 102
2,4-Dinitrophenol 117
2,4-Dichlorophenol 94.8
2,4,6-Trichlorophenol 95.5
Pentachlorophenol 110

This data illustrates the effectiveness of optimized SPE protocols for the extraction of phenolic compounds from water. epa.gov

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